molecular formula C12H17NOS B14388210 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one CAS No. 88357-08-8

1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one

Cat. No.: B14388210
CAS No.: 88357-08-8
M. Wt: 223.34 g/mol
InChI Key: AWPJPWCMUCKRRS-UHFFFAOYSA-N
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Description

1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one is an organic compound with a complex structure that includes a phenyl ring, a sulfanyl group, and a methylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenyl ring with a sulfanyl group, followed by the introduction of the methylaminoethyl side chain. The reaction conditions often require the use of strong bases and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfanyl group and the methylaminoethyl side chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{[2-(Amino)ethyl]sulfanyl}phenyl)propan-2-one: Similar structure but lacks the methyl group on the aminoethyl side chain.

    1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)ethanone: Similar structure but has an ethanone group instead of a propanone group.

Uniqueness

1-(4-{[2-(Methylamino)ethyl]sulfanyl}phenyl)propan-2-one is unique due to the presence of both the sulfanyl group and the methylaminoethyl side chain, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

88357-08-8

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

1-[4-[2-(methylamino)ethylsulfanyl]phenyl]propan-2-one

InChI

InChI=1S/C12H17NOS/c1-10(14)9-11-3-5-12(6-4-11)15-8-7-13-2/h3-6,13H,7-9H2,1-2H3

InChI Key

AWPJPWCMUCKRRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)SCCNC

Origin of Product

United States

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